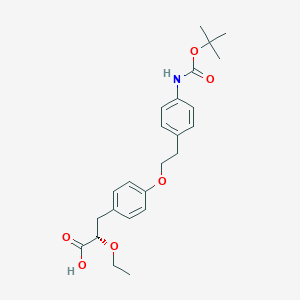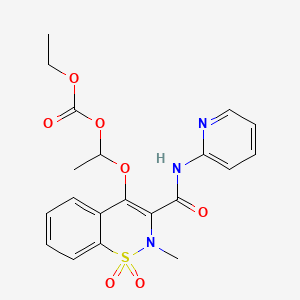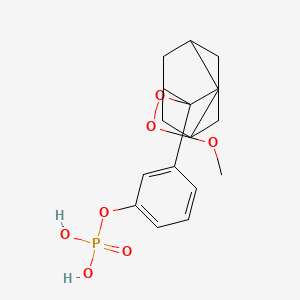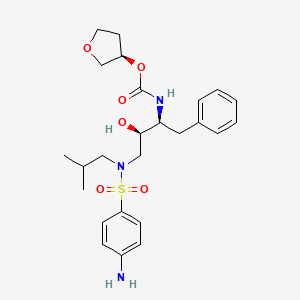
(S)-3-(4-(4-((tert-butoxycarbonyl)amino)phenethoxy)phenyl)-2-ethoxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ARH-049020, also known as X-334, is a peroxisome proliferator-activated receptor (PPAR) agonist potentially for the treatment of insulin resistance and type 2 diabetes.
Wissenschaftliche Forschungsanwendungen
1. Anticancer Agent Design
A study conducted by Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, including compounds related to (S)-3-(4-(4-((tert-butoxycarbonyl)amino)phenethoxy)phenyl)-2-ethoxypropanoic acid. These compounds showed promising in vitro cytotoxicity against human cancer cell lines, making them potentially useful in designing new anticancer agents (Kumar et al., 2009).
2. Enantioselective Synthesis
Alonso et al. (2005) described an enantioselective synthesis of a compound structurally related to (S)-3-(4-(4-((tert-butoxycarbonyl)amino)phenethoxy)phenyl)-2-ethoxypropanoic acid. The synthesis started from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate and included a key reaction of sulfate preparation, illustrating the compound's relevance in enantioselective synthesis processes (Alonso et al., 2005).
3. Solid-Phase Peptide Synthesis
Gaehde and Matsueda (2009) synthesized N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, a compound similar to the query chemical, for use as a handle in the solid-phase synthesis of peptide alpha-carboxamides. This demonstrates the compound's utility in peptide synthesis (Gaehde & Matsueda, 2009).
4. Crystal Structure Analysis
Jankowska et al. (2002) studied the crystal structure of a related compound to understand the role of N-methylation in peptide conformation, highlighting its application in structural biology (Jankowska et al., 2002).
5. Chemical Synthesis
Heydari et al. (2007) reported the use of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, including those structurally related to the query compound, indicating its role in chemical synthesis processes (Heydari et al., 2007).
6. Stereoselective Synthesis
Yang et al. (2015) synthesized α-amino acid derivatives closely related to the query compound with high stereoselectivity, demonstrating its significance in stereoselective synthesis for pharmaceutical applications (Yang et al., 2015).
Eigenschaften
CAS-Nummer |
251454-45-2 |
|---|---|
Produktname |
(S)-3-(4-(4-((tert-butoxycarbonyl)amino)phenethoxy)phenyl)-2-ethoxypropanoic acid |
Molekularformel |
C24H31NO6 |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
(2S)-2-ethoxy-3-[4-[2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]ethoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C24H31NO6/c1-5-29-21(22(26)27)16-18-8-12-20(13-9-18)30-15-14-17-6-10-19(11-7-17)25-23(28)31-24(2,3)4/h6-13,21H,5,14-16H2,1-4H3,(H,25,28)(H,26,27)/t21-/m0/s1 |
InChI-Schlüssel |
QNDFBOXBUCDYNZ-NRFANRHFSA-N |
Isomerische SMILES |
CCO[C@@H](CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)NC(=O)OC(C)(C)C)C(=O)O |
SMILES |
CCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)NC(=O)OC(C)(C)C)C(=O)O |
Kanonische SMILES |
CCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)NC(=O)OC(C)(C)C)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ARH-049020; ARH049020; ARH 049020; X-334; X 334; X334 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















